3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Overview
Description
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C10H12N4O2 and its molecular weight is 220.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of compounds containing the 1,2,4-oxadiazole moiety, such as 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one, often involves innovative routes that contribute to the broader field of heterocyclic chemistry. For instance, methods have been developed to prepare oxadiazoles and oxadiazolopyridines through reactions involving cyanoacetohydrazide and various electrophilic reagents, demonstrating the versatility and reactivity of these compounds in creating complex heterocyclic structures (Elnagdi et al., 1988).
Antimicrobial Properties
A notable area of application for compounds related to this compound is their antimicrobial activity. Synthesis of novel oxadiazole derivatives and their subsequent evaluation for antimicrobial properties have demonstrated potent to weak activities against various bacteria and fungi. This includes research into the oxidative cyclization of hydrazones, with findings indicating significant inhibition against selected microbial strains, suggesting the potential of these compounds as antimicrobial agents (Gaonkar et al., 2006).
Inhibition of Corrosion
Another interesting application is in the field of corrosion science, where oxadiazole derivatives have been studied for their corrosion inhibition properties. For example, derivatives have been assessed for their ability to protect mild steel in acidic conditions, indicating that these compounds can form protective layers on metal surfaces, thus preventing corrosion. This suggests a practical application in industries where metal preservation is critical (Ammal et al., 2018).
Enzyme Inhibition and Potential Therapeutic Applications
The investigation into bi-heterocyclic compounds containing the oxadiazole ring has also highlighted their potential as enzyme inhibitors, with applications in treating diseases such as diabetes. For instance, certain derivatives have shown significant inhibitory activity against α-glucosidase enzyme, indicating their potential as anti-diabetic agents. This is complemented by in silico studies that align with the experimental data, suggesting these molecules could be valuable in drug development programs (Abbasi et al., 2020).
Properties
IUPAC Name |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-2-14-5-3-4-7(10(14)15)9-12-8(6-11)16-13-9/h3-5H,2,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPSZPHKYONJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NOC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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